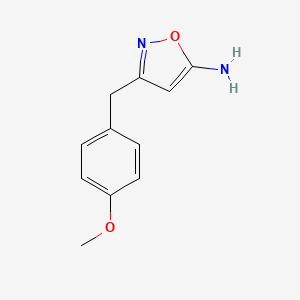

3-(4-Methoxybenzyl)isoxazol-5-amine

説明

Significance of Five-Membered Heterocycles in Chemical Sciences

Five-membered heterocyclic compounds are a cornerstone of chemical sciences, particularly in the realm of medicinal and pharmaceutical chemistry. mdpi.com These are cyclic compounds featuring a ring of five atoms, where at least one atom is an element other than carbon, such as nitrogen, oxygen, or sulfur. wisdomlib.orgnih.gov Their significance stems from their unique physicochemical properties and diverse biological activities, which make them key structural motifs in many clinically effective drugs. mdpi.comnih.gov

The inclusion of heteroatoms in the ring structure enhances polarity and allows for aromatic stacking interactions and the formation of hydrogen bonds. nih.govresearchgate.net These characteristics can lead to improved metabolic stability, solubility, and bioavailability, which are critical factors in the development of effective therapeutic agents. mdpi.comnih.gov Consequently, the synthesis and exploration of novel five-membered heterocycles remain a vibrant and important area of research aimed at discovering new drugs for a wide range of diseases. mdpi.comresearchgate.net These heterocycles are fundamental in designing molecules with optimized potency and selectivity, offering numerous possibilities for modifying properties like lipophilicity and solubility. nih.gov

Overview of the Isoxazole (B147169) Scaffold in Contemporary Research

Among the vast family of five-membered heterocycles, the isoxazole ring holds a privileged position in contemporary research. nih.govnih.gov Isoxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. nih.govresearchgate.net This unique arrangement imparts a range of chemical and biological activities, making it a valuable core in drug development, agrochemicals, and materials science. researchgate.net

The isoxazole scaffold is a common feature in many commercially available drugs and is explored for a wide spectrum of biological activities. nih.govnih.govrsc.org Research has demonstrated that isoxazole derivatives possess properties including:

Anti-inflammatory nih.govnih.gov

Antimicrobial and Antibacterial nih.govijrrjournal.com

Antiviral nih.govresearchgate.net

Antioxidant nih.gov

Antidiabetic nih.gov

The versatility of the isoxazole ring is also evident in the numerous synthetic strategies developed for its creation. nih.govnih.gov The most common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov However, research continues to uncover new, more efficient, and environmentally friendly synthetic routes, including metal-free syntheses, to generate diverse isoxazole derivatives. nih.govrsc.org The stability of the isoxazole ring allows for further manipulation of its substituents, while its potential for ring cleavage under specific conditions makes it a useful synthetic intermediate. ijrrjournal.com

Contextualizing 3-(4-Methoxybenzyl)isoxazol-5-amine within Isoxazole Chemistry

The compound this compound fits within the broad and pharmacologically significant class of 5-aminoisoxazoles. The 5-aminoisoxazole moiety is a key building block in organic synthesis and medicinal chemistry. The reactivity of the amino group at the 5-position allows for a variety of chemical transformations, making it a versatile scaffold for creating more complex molecules. acs.orgnih.gov For instance, 5-aminoisoxazoles can undergo chemoselective reactions with α-diazocarbonyl compounds to yield either N-isoxazole amides or α-amino acid derivatives, depending on the reaction conditions. acs.orgnih.govacs.org

While extensive research exists for the isoxazole class as a whole, specific detailed studies on this compound are not widely present in the available literature. However, its structural isomers, such as 5-Amino-3-(4-methoxyphenyl)isoxazole and 4-(4-Methoxyphenyl)isoxazol-5-amine, have been characterized. The properties of these related compounds can provide a useful reference point for understanding the potential characteristics of this compound. The primary distinction lies in the point of attachment of the substituted phenyl group to the isoxazole ring. In the title compound, a benzyl (B1604629) group is attached at the 3-position, whereas in its common isomer, a phenyl group is directly attached at the 3-position.

The table below presents data for known isomers of the title compound, highlighting the variations in their fundamental chemical properties.

| Property | 5-Amino-3-(4-methoxyphenyl)isoxazole | 4-(4-Methoxyphenyl)isoxazol-5-amine |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol | 190.20 g/mol |

| CAS Number | 86685-98-5 | Not Available |

| Melting Point | 135-139 °C | Not Available |

| Appearance | Solid | Solid |

| InChI Key | PHOQFLXRNUDPHQ-UHFFFAOYSA-N | IDNIKDCAFQCCIS-UHFFFAOYSA-N |

Data sourced from available chemical databases. sigmaaldrich.comnih.govsigmaaldrich.com

The synthesis of isoxazole derivatives with various substitution patterns is a subject of ongoing research. For example, methods for creating 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted isoxazoles are well-documented. nih.govbeilstein-journals.org The study of such compounds is often driven by the search for new therapeutic agents, as seen in the development of isoxazole-based kinase inhibitors and modulators of AMPA receptors. mdpi.comnih.gov Given the established biological significance of the isoxazole scaffold and the synthetic accessibility of its derivatives, this compound represents a compound of interest for future investigation in medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)6-9-7-11(12)15-13-9/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNASGITHTZMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Functionalization of 3 4 Methoxybenzyl Isoxazol 5 Amine

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an electron-deficient five-membered heterocycle containing two heteroatoms, nitrogen and oxygen. This inherent electron deficiency significantly influences its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution on the Isoxazole Core

Generally, isoxazoles are resistant to electrophilic aromatic substitution (SEAr) reactions due to the low nucleophilicity of the ring system. nanobioletters.com The electronegative nitrogen and oxygen atoms decrease the electron density of the ring, deactivating it towards attack by electrophiles, a characteristic shared with other electron-poor heterocycles like pyridine (B92270). wikipedia.org

Despite this general inertness, functionalization via electrophilic substitution is achievable under specific conditions, often requiring activated substrates or specialized catalysts. The position of substitution is directed by the existing substituents and the reaction mechanism. For 5-aminoisoxazoles, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is demonstrated in the aza-Friedel–Crafts reaction, a notable example of electrophilic substitution on this ring system.

An enantioselective aza-Friedel–Crafts reaction between 5-aminoisoxazoles and isatin-derived N-Boc ketimines has been successfully carried out using a chiral phosphoric acid catalyst. rsc.org This reaction proceeds at the C4 position to furnish novel 4-substituted-3-isoxazole-3-amino-oxindoles in high yields. rsc.org

Table 1: Electrophilic Substitution on the 5-Aminoisoxazole Ring

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Aza-Friedel–Crafts | Isatin-derived N-Boc ketimines, Chiral Phosphoric Acid | C4 | 4-substituted-3-isoxazole-3-amino-oxindoles | rsc.org |

Nucleophilic Reactions on the Isoxazole Ring

While the electron-deficient nature of the isoxazole ring hinders electrophilic attack, it facilitates nucleophilic substitution, particularly when a suitable leaving group is present. Nucleophilic aromatic substitution (SNAr) is a viable strategy for functionalizing the isoxazole core, most commonly at the C5 position.

An efficient protocol has been developed for the functionalization of 5-nitroisoxazoles, where the nitro group acts as an excellent leaving group. rsc.org These compounds react with a wide range of nucleophiles under mild conditions to yield 5-substituted isoxazole derivatives in high yields. rsc.org This highlights the potential for similar reactivity in other 5-substituted isoxazoles with appropriate leaving groups.

Additionally, nucleophilic addition reactions are integral to the synthesis of the isoxazole ring itself. One method involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes, which directly produces 4-alkyl-5-aminoisoxazoles. nih.govorganic-chemistry.org

Ring Cleavage Reactions of Isoxazoles

The N-O bond within the isoxazole ring is its most labile feature and can be cleaved under various conditions, leading to ring-opening reactions. This reactivity provides a pathway to acyclic compounds that retain the core structural elements of the original heterocycle.

A common method for isoxazole ring cleavage is through reduction. Treatment with metal carbonyls, such as hexacarbonylmolybdenum ([Mo(CO)6]) or pentacarbonyliron ([Fe(CO)5]), in the presence of water induces reductive cleavage of the N-O bond to afford β-amino enones. rsc.org This transformation is believed to proceed through a metal-complexed nitrene intermediate. rsc.org

Furthermore, 5-aminoisoxazoles can serve as precursors for the synthesis of alkynes, a transformation that inherently involves the fragmentation of the isoxazole ring. acs.org Another significant reaction is the isoxazole-azirine isomerization, a rearrangement that converts the isoxazole ring into a highly strained azirine ring, which can then be used in further synthetic applications. acs.org

Reactivity of the Amine Functionality at Position 5

The primary amine group at the C5 position of 3-(4-methoxybenzyl)isoxazol-5-amine is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation, sulfonylation, and alkylation, enabling the attachment of diverse functional groups and the construction of more complex molecules.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the 5-amino group readily reacts with acylating and sulfonylating agents. Acylation, the reaction with acyl halides, anhydrides, or carboxylic acids, results in the formation of stable amide derivatives.

Studies have shown that 5-aminoisoxazoles react smoothly with reagents like benzoyl chloride to yield the corresponding 5-benzamidoisoxazoles. nanobioletters.com A highly chemoselective reaction has been described between 5-aminoisoxazoles and α-diazocarbonyl compounds. nih.govresearchgate.net Under thermal conditions, this reaction proceeds via a Wolff rearrangement to selectively produce N-isoxazole amides. nih.gov

Sulfonylation of the amine group is also a well-established transformation. Specifically, 3-(4-methoxyphenyl)isoxazol-5-amine (B1351383) has been used as a starting material for the synthesis of isoxazole-based primary sulfonamides, which are investigated for their biological activities. chemicalbook.com

Table 2: Acylation and Sulfonylation of the 5-Amino Group

| Reaction Type | Reagent Type | Catalyst/Conditions | Product Type | Reference |

| Acylation | Benzoyl Chlorides | Base (e.g., Cs2CO3) | 5-Benzamidoisoxazoles | nanobioletters.com |

| Acylation | α-Diazocarbonyl Compounds | Thermal | N-Isoxazole Amides | nih.govresearchgate.net |

| Sulfonylation | Sulfonyl Chlorides | Base | Sulfonamides | chemicalbook.com |

Alkylation Reactions

Alkylation of the 5-amino group introduces alkyl substituents onto the nitrogen atom. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to overalkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

More controlled methods for N-alkylation are therefore preferred. One such method is the N-H insertion reaction. In the presence of a rhodium catalyst, 5-aminoisoxazoles react with α-diazocarbonyl compounds to yield α-amino acid derivatives of N-isoxazoles, which represents a formal alkylation of the amine nitrogen. nih.govresearchgate.net Another approach involves reaction with activated electrophiles, such as enol ethers. For instance, 5-aminoisoxazoles react with activated enol ethers to form isoxazolyl enamines, a product of N-functionalization. imist.ma These reactions demonstrate the versatility of the 5-amino group for constructing C-N bonds under specific, controlled conditions.

Formation of Urea (B33335) and Amide Analogs

The primary amine at the C-5 position of the isoxazole ring is a key functional group for derivatization, readily undergoing reactions typical of arylamines to form amide and urea analogs.

Amide Synthesis: The 5-amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. Standard peptide coupling reagents, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP), can also facilitate the formation of an amide bond between the amine and a carboxylic acid. nih.gov This method is particularly useful for creating a wide range of isoxazole-carboxamide derivatives. nih.gov

Urea Synthesis: The synthesis of urea derivatives can be achieved by reacting the 5-amino group with isocyanates. In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage. Alternatively, reacting the amine with a reagent like triphosgene (B27547) can generate an intermediate isocyanate in situ, which then reacts with another amine to form a urea. nih.gov This approach allows for the synthesis of both symmetrical and unsymmetrical ureas.

These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships, as the introduction of amide and urea functionalities can significantly alter a molecule's biological properties by modifying its hydrogen bonding capacity, polarity, and steric profile.

Table 1: Representative Reactions for Amide and Urea Formation

| Reaction Type | Reactant 1 | Reactant 2 | Typical Reagents/Conditions | Product Type |

| Amidation | This compound | R-COCl | Pyridine or Triethylamine, Dichloromethane | N-(3-(4-Methoxybenzyl)isoxazol-5-yl)amide |

| Amidation | This compound | R-COOH | EDC, DMAP, Dichloromethane | N-(3-(4-Methoxybenzyl)isoxazol-5-yl)amide |

| Urea Formation | This compound | R-N=C=O | Dichloromethane or THF, Room Temp. | N'-substituted-N-(3-(4-Methoxybenzyl)isoxazol-5-yl)urea |

Reactivity of the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl group offers multiple sites for chemical modification, including the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the phenyl ring.

Modifications of the Methoxy Group

The methoxy group (-OCH₃) is a key feature of the molecule, and its primary modification involves cleavage of the methyl-oxygen bond, a reaction known as demethylation. This transformation converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenolic derivative.

Reactions on the Benzyl (B1604629) Methylene Bridge

The methylene bridge (-CH₂-) connecting the phenyl and isoxazole rings is a benzylic position, which exhibits enhanced reactivity due to the resonance stabilization of any radical or cationic intermediates by the adjacent benzene (B151609) ring. chemistrysteps.comlibretexts.org

Oxidation: The benzylic carbon is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the methylene group completely to a carboxylic acid, cleaving the bond to the isoxazole ring and forming 4-methoxybenzoic acid. chemistrysteps.com More controlled oxidation to a ketone (forming a 4-methoxybenzoyl-isoxazole derivative) can be achieved using milder or more selective reagents. beilstein-journals.org For instance, catalytic photooxidation or the use of specific metal catalysts with molecular oxygen can convert a benzyl group to a benzoyl group. nih.govbeilstein-journals.org

Halogenation: Radical halogenation can occur selectively at the benzylic position. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) introduces a bromine atom onto the methylene bridge. chemistrysteps.comyoutube.com This benzylic halide is a versatile intermediate, susceptible to nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -OR). youtube.com

Table 2: Representative Reactions of the Benzyl Methylene Bridge

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (strong) | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid (cleavage) |

| Oxidation (mild) | Catalytic O₂, light | Ketone |

| Radical Bromination | NBS, light/peroxide | Benzylic Bromide |

Electrophilic/Nucleophilic Reactions on the Methoxy-Phenyl Ring

The phenyl ring of the 4-methoxybenzyl group is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating methoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho to it (C-3 and C-5 of the phenyl ring), as the para position is occupied by the benzyl-isoxazole moiety.

Electrophilic Aromatic Substitution:

Nitration: The ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at one of the ortho positions.

Halogenation: Halogens like bromine or chlorine can be introduced onto the ring using a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Formylation: A formyl group (-CHO) can be added via reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann reaction. wikipedia.org

These substitutions can significantly alter the electronic properties and steric profile of the molecule, which is a common strategy for modulating pharmacological activity. The introduction of electron-withdrawing groups like nitro or formyl groups can also render the ring more susceptible to subsequent nucleophilic aromatic substitution reactions, although this is less common for such an electron-rich system.

Iv. Structure Activity Relationship Sar and Structural Modification Studies

General Principles of Isoxazole (B147169) SAR in Biological Contexts

The isoxazole moiety is a versatile building block found in a wide array of biologically active compounds and approved drugs, including the antibiotic cloxacillin (B1194729) and the anti-inflammatory agent valdecoxib. nih.govnih.gov The distinct features of the isoxazole ring, such as its ability to participate in hydrogen bonding, π–π stacking, and other non-covalent interactions, are key to its biological functions. rsc.org The weak N-O bond within the ring is also a notable characteristic, as it can undergo cleavage, making isoxazoles valuable intermediates in chemical synthesis. nih.govnih.gov

The substitution pattern on the isoxazole ring at positions 3, 4, and 5 is critical in determining the compound's pharmacological profile. nih.gov Different substituents at these positions can modulate the molecule's interaction with various biological targets, leading to a broad spectrum of activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.govresearchgate.net For instance, structural modifications can be strategically introduced to improve biological activity, enhance pharmacological efficiency, and increase drug selectivity. nih.gov

Impact of Substitution at Isoxazole Positions 3 and 5

The presence of a substituted phenyl ring at the C3 position is a frequent feature in many biologically active isoxazoles. nih.govnih.gov The 4-methoxybenzyl group, in particular, can significantly influence a compound's activity. The methoxy (B1213986) group is an electron-donating group that can affect the electronic properties of the entire molecule. nih.gov In some contexts, such as certain anti-inflammatory isoxazole derivatives, a 4-methoxyphenyl (B3050149) group at the C3 position has been associated with potent activity. nih.govresearchgate.netingentaconnect.com The benzyl (B1604629) group itself provides a larger hydrophobic surface that can engage in van der Waals interactions within a protein's binding pocket. The 4-methoxybenzyl ester is also a well-known protecting group in organic synthesis due to its stability and specific cleavage conditions. nih.gov

The amino group at the C5 position is a crucial functional group that can act as a hydrogen bond donor, significantly contributing to the binding affinity of the molecule to its target. mdpi.com The synthesis of 5-amino-isoxazoles is a well-established area of research, with various methods developed to introduce this key functional group. nih.gov In some instances, the amino group in 5-aminoisoxazole derivatives has been noted to behave like an imine group. mdpi.com The presence of an amino group can also be a key factor in the immunomodulatory properties of isoxazole derivatives. nih.gov For example, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide has been shown to inhibit the humoral immune response in vitro. nih.gov

Conformational Analysis and its Relation to Activity

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a protein. emory.edu For flexible molecules like many isoxazole derivatives, understanding the preferred conformation is key to designing more potent and selective compounds. emory.eduacs.org Techniques such as X-ray crystallography and in-silico conformational analysis are used to study the spatial arrangement of the isoxazole core and its substituents. acs.orgdundee.ac.uk

The conformation of the linker between the isoxazole core and its substituents can significantly impact potency. dundee.ac.uk For instance, in a series of trisubstituted isoxazoles, the preferred conformation of an ether linker at the C4 position was found to contribute to the compound's potency. dundee.ac.uk The introduction of substituents that restrict the rotation of linkers can sometimes lead to a decrease in binding affinity due to an entropic penalty. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These studies help in understanding which physicochemical properties of a molecule are important for its activity and can guide the design of new, more potent analogs. nih.govresearchgate.netingentaconnect.com For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity, a strong correlation was found between the observed and predicted activity, indicating a robust QSAR model. nih.govresearchgate.netingentaconnect.com Such models can provide insights into the structural requirements for a particular biological activity and help in optimizing lead compounds.

Design of Conformationally Restricted Analogs

To improve the potency and selectivity of a lead compound, medicinal chemists often design conformationally restricted analogs. acs.org By reducing the flexibility of a molecule, it can be "locked" into its bioactive conformation, which can lead to a more favorable binding entropy and thus higher affinity for the target. acs.orgdundee.ac.uk This can be achieved by introducing cyclic structures or other rigidifying elements into the molecule. acs.org For example, in the development of KRAS inhibitors, rigidification of an acyclic compound through cyclization was a key strategy to improve potency. acs.org This approach of designing conformationally restricted analogs is a powerful tool in drug discovery to enhance the properties of isoxazole-based compounds. acs.orgdundee.ac.uk

Strategies for Enhancing Bioactivity and Selectivity through Structural Modifications

Strategies to refine the therapeutic potential of 3-(4-Methoxybenzyl)isoxazol-5-amine would involve a multi-pronged approach, focusing on improving target affinity, modulating pharmacokinetic properties, and minimizing off-target effects. Key strategies include substituent modification on the aromatic ring, bioisosteric replacement of core structural elements, and derivatization of the exocyclic amino group.

Substituent Modification of the Benzyl Moiety

The 4-methoxybenzyl group plays a crucial role in orienting the molecule within a biological target's binding pocket. Modifications to this group can significantly impact binding affinity and selectivity.

Electronic Effects: The methoxy group at the para-position is an electron-donating group. Varying the electronic properties of this substituent can probe the electronic requirements of the binding site. Replacing it with electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) or other electron-donating groups (e.g., -CH₃, -OH) can systematically alter the electronic distribution of the phenyl ring.

Steric Effects: The size and position of the substituent on the phenyl ring are critical. Moving the methoxy group to the ortho- or meta-positions would alter the molecule's conformation and how it fits into a binding pocket. Introducing bulkier groups (e.g., ethoxy, isopropoxy) or smaller substituents (e.g., fluorine) can also fine-tune the steric interactions with the target.

| Compound | Modification on Benzyl Ring | Predicted Impact on Bioactivity |

| Analog A | Replacement of 4-OCH₃ with 4-Cl | May enhance binding through halogen bonding interactions. |

| Analog B | Replacement of 4-OCH₃ with 4-CF₃ | Increases lipophilicity and may improve cell permeability. |

| Analog C | Replacement of 4-OCH₃ with 2-OCH₃ | Alters conformation, potentially increasing selectivity. |

| Analog D | Replacement of 4-OCH₃ with 4-OH | Introduces a hydrogen bond donor, potentially increasing affinity. |

This table presents hypothetical analogs and predicted impacts based on general medicinal chemistry principles, as specific experimental data for this compound is not available.

Bioisosteric Replacement of the Isoxazole and Phenyl Rings

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool for optimizing drug-like properties.

Isoxazole Core: The isoxazole ring itself can be replaced by other five-membered heterocycles such as oxazole, thiazole, pyrazole, or triazole. nih.gov This can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved selectivity and pharmacokinetic profiles.

Phenyl Ring: The phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270), thiophene, or furan. This would significantly change the electronic and steric properties and could introduce new interaction points with the biological target. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor.

| Compound | Bioisosteric Replacement | Potential Advantage |

| Analog E | Isoxazole replaced with Oxazole | Altered hydrogen bonding capacity and metabolic stability. |

| Analog F | Isoxazole replaced with Thiazole | Modified electronic properties and potential for new interactions. |

| Analog G | Phenyl ring replaced with Pyridine | Introduction of a hydrogen bond acceptor to enhance binding. |

| Analog H | Phenyl ring replaced with Thiophene | Altered lipophilicity and potential for improved brain penetration. |

This table presents hypothetical analogs and their potential advantages based on the principles of bioisosteric replacement, as specific experimental data for this compound is not available.

Derivatization of the 5-Amino Group

The 5-amino group is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties.

Acylation and Sulfonylation: Acylation of the amino group to form amides or sulfonylation to form sulfonamides can introduce new hydrogen bonding donors and acceptors, potentially increasing binding affinity. The nature of the acyl or sulfonyl group can be varied to explore different steric and electronic requirements.

Alkylation: N-alkylation of the amino group can alter its basicity and lipophilicity. Introducing small alkyl groups (e.g., methyl, ethyl) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can have a profound impact on selectivity and pharmacokinetic properties.

| Compound | Modification of 5-Amino Group | Expected Outcome |

| Analog I | Acetylation (forming -NHCOCH₃) | Increased hydrogen bonding potential and altered solubility. |

| Analog J | Formation of a sulfonamide (-NHSO₂CH₃) | Introduction of a strong hydrogen bond acceptor group. |

| Analog K | N,N-dimethylation (-N(CH₃)₂) | Increased lipophilicity and loss of hydrogen bond donor capability. |

| Analog L | Incorporation into a piperidine (B6355638) ring | Conformational restriction and potential for improved selectivity. |

This table presents hypothetical analogs and their expected outcomes based on common derivatization strategies in medicinal chemistry, as specific experimental data for this compound is not available.

V. Computational and Theoretical Investigations of 3 4 Methoxybenzyl Isoxazol 5 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and properties of molecules. It is instrumental in predicting molecular geometry, reactivity, and spectroscopic characteristics. For novel compounds, DFT serves as a predictive tool to guide experimental work.

A fundamental step in computational analysis is geometry optimization, which calculates the most stable three-dimensional arrangement of a molecule's atoms, corresponding to its minimum energy state. Following optimization, the electronic structure can be analyzed, with a focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.

In studies of similar heterocyclic compounds, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine these energy values. epstem.netresearchgate.net For 3-(4-Methoxybenzyl)isoxazol-5-amine, such calculations would reveal the distribution of electron density and help identify the most reactive sites on the molecule.

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. epstem.net These global reactivity descriptors provide a framework for understanding and predicting chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Theoretical studies on related triazole derivatives have successfully used these descriptors to analyze their electronic parameters. epstem.net Applying this methodology to this compound would allow for a detailed prediction of its stability and reactivity patterns.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological macromolecule.

In the context of drug discovery and materials science, MD simulations are crucial for assessing the stability of a ligand within a protein's binding site. For instance, in studies of other isoxazole (B147169) derivatives, MD simulations were performed to analyze the stability and dynamic behavior of the ligand-protein complex, ensuring that the binding pose predicted by docking is maintained over time. nih.gov Such simulations would be invaluable for understanding how this compound behaves in a biological system, revealing its conformational landscape and the stability of its interactions with potential protein targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. A more negative binding energy suggests a more favorable and stable interaction. nih.gov The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

van der Waals forces

π-π stacking interactions

Studies on various isoxazole-carboxamide derivatives have used molecular docking to explore their binding modes with enzymes like cyclooxygenase (COX), identifying specific amino acid residues crucial for binding. nih.gov For this compound, docking studies could elucidate potential biological targets and predict its binding affinity and interaction patterns, providing a rationale for its potential pharmacological effects.

Prediction of Spectroscopic Data

Computational chemistry can accurately predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. epstem.net These theoretical predictions are highly valuable as they can aid in the structural confirmation of a newly synthesized compound by comparing the computed spectrum with the experimentally obtained one.

Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used for calculating NMR chemical shifts. epstem.netresearchgate.net In research on other heterocyclic molecules like 3-aminoisoxazole, computational predictions of spectroscopic parameters have shown excellent agreement with experimental measurements, thereby validating the accuracy of the theoretical models used. nih.gov A similar computational approach for this compound would generate predicted spectra, which would be an essential tool for its synthesis and characterization.

Vi. Mechanisms of Biological Action in Vitro and Mechanistic Research

General Biological Activities Associated with Isoxazole (B147169) Derivatives

The isoxazole ring is a key structural motif in a multitude of biologically active compounds, conferring a broad spectrum of pharmacological properties. ontosight.aimdpi.com This five-membered heterocycle, containing both nitrogen and oxygen, provides a stable and versatile scaffold for chemical modifications, leading to derivatives with a wide array of therapeutic applications. mdpi.comnih.gov

Extensive research has demonstrated that isoxazole derivatives exhibit a remarkable range of biological activities, including:

Antimicrobial: These compounds have shown efficacy against various bacterial and fungal strains. ontosight.ainih.gov Some derivatives disrupt the cell walls of microorganisms, leading to cell death. ontosight.ai

Anti-inflammatory: A significant number of isoxazole derivatives possess anti-inflammatory properties. ontosight.ainih.gov

Anticancer: The isoxazole scaffold is a common feature in compounds developed for cancer therapy, with some derivatives showing the ability to inhibit the growth of cancer cells. nih.govresearchgate.net

Antiviral: Certain isoxazole derivatives have been identified as having antiviral activity. mdpi.com

Anticonvulsant: The unique structure of isoxazoles has been leveraged to develop compounds with anticonvulsant effects. ontosight.aimdpi.com

Immunomodulatory: Some derivatives can modulate the immune system, exhibiting either immunosuppressive or immunostimulatory effects. mdpi.combibliotekanauki.pl

Antidiabetic: Research has indicated the potential of certain isoxazole derivatives in managing diabetes. mdpi.comnih.gov

Anti-Alzheimer's Disease: The potential for isoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's is an active area of investigation. nih.gov

The combination of the isoxazole ring with other bioactive moieties in hybrid compounds can lead to enhanced biological activity and the potential for multifunctional agents that target multiple biological pathways. mdpi.com The favorable physicochemical properties of the isoxazole ring contribute to its prevalence in drug discovery and development. mdpi.com

**6.2. Specific Mechanistic Pathways Explored for Isoxazole-based Compounds

The diverse biological effects of isoxazole derivatives are a result of their interaction with specific molecular targets and pathways. Mechanistic studies have shed light on how these compounds exert their pharmacological actions at the cellular and molecular levels.

A primary mechanism by which isoxazole derivatives exert their effects is through the inhibition of key enzymes involved in various physiological and pathological processes.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: Many isoxazole derivatives are recognized for their anti-inflammatory activity, which is often attributed to the inhibition of COX-2 and 5-LOX. nih.govnih.gov These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Certain isoxazole-containing drugs, known as coxibs, are selective COX-2 inhibitors. nih.gov By blocking these enzymes, isoxazole derivatives can effectively reduce inflammation. nih.govnih.gov For instance, some synthesized isoxazole derivatives have demonstrated a significant reduction in the activity of both COX and 5-LOX. nih.gov

Other Enzyme Inhibition: Beyond COX and LOX, isoxazole derivatives have been found to inhibit other enzymes. For example, some have been identified as inhibitors of bacterial serine O-acetyltransferase, which is a target for developing new antibacterial agents. mdpi.com Additionally, certain benzo[d]isoxazole derivatives have been shown to inhibit the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key factor in tumor progression. nih.gov

Isoxazole derivatives can also modulate the activity of various receptors in the central nervous system, influencing neurotransmission.

GABA A Receptor Modulation: Some isoxazole-thiazole derivatives have been investigated as inverse agonists of the GABA A receptor, suggesting their potential in treating cognitive disorders. google.com

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov These receptors are critical for nociceptive transmission, and their modulation by isoxazole derivatives presents a promising avenue for the development of non-opioid analgesics. nih.gov Studies have demonstrated that these derivatives can act as negative allosteric modulators, inhibiting AMPA receptor activity and altering their gating properties. nih.gov The well-known AMPA receptor agonist, AMPA, itself contains an isoxazole ring. acs.org

Isoxazole derivatives can significantly impact fundamental cellular processes, which is particularly relevant to their anticancer and immunomodulatory activities.

Inhibition of Cell Proliferation and Induction of Apoptosis: Numerous isoxazole derivatives have demonstrated potent antiproliferative effects on various cancer cell lines. nih.govnih.gov These compounds can induce apoptosis, or programmed cell death, in tumor cells through different mechanisms. nih.govnih.gov For example, some derivatives have been shown to induce both early and late apoptosis in chronic myeloid leukemia (K562) cells. nih.gov The pro-apoptotic activity of certain isoxazoles is linked to the activation of caspases and the induction of Fas, key molecules in the apoptotic pathway. bibliotekanauki.pl

Modulation of Cytokine Production: Isoxazole derivatives can influence the production of cytokines, which are signaling molecules that play a crucial role in the immune response and inflammation. bibliotekanauki.plnih.gov For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. bibliotekanauki.plnih.gov This inhibitory effect on cytokine production contributes to the immunomodulatory and anti-inflammatory properties of these compounds. nih.gov

While less extensively studied for the broader class of isoxazoles, interference with the DNA damage response is a known mechanism for some anticancer agents. Given that some isoxazole derivatives have been developed as inhibitors of enzymes involved in DNA repair and signaling, such as ATR kinase, this represents a potential mechanism for their anticancer activity. By inhibiting these pathways, the compounds could prevent cancer cells from repairing DNA damage, leading to cell death.

Mechanistic Studies related to Substituted Isoxazoles

The specific biological activity of an isoxazole derivative is highly dependent on the nature and position of the substituents on the isoxazole ring. acs.org

One-pot synthesis methods allow for the creation of diversely functionalized isoxazolines, which are partially saturated analogs of isoxazoles. acs.org The reactivity of precursors like chlorooximes can be harnessed to generate nitrile oxides, which then undergo cycloaddition reactions to form the isoxazole or isoxazoline (B3343090) ring. acs.org The substituents introduced during these syntheses play a critical role in determining the compound's interaction with biological targets.

For example, in the context of AMPA receptor modulation, isoxazole-4-carboxamide derivatives bearing different functional groups exhibit varying potencies as inhibitors. nih.gov Similarly, the substitution pattern on isoxazole-containing compounds designed as COX-2 inhibitors is crucial for their selectivity and efficacy. nih.gov Mechanistic studies often involve comparing the activity of a series of related, substituted isoxazoles to establish structure-activity relationships (SAR), which helps in understanding how specific structural features contribute to the observed biological effects. nih.gov

Influence of Methoxy (B1213986) Substituents on Biological Mechanism

The presence and position of a methoxy group on the benzyl (B1604629) ring of isoxazole derivatives can significantly modulate their biological activity. While direct mechanistic studies on 3-(4-Methoxybenzyl)isoxazol-5-amine are not extensively detailed in publicly available research, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights.

The methoxy group, with its electron-donating and lipophilic characteristics, can influence a molecule's pharmacokinetic and pharmacodynamic properties. Research on various classes of biologically active compounds has shown that methoxy substituents can impact receptor binding affinity, metabolic stability, and cell permeability. For instance, in a series of benzyl and phenethyl analogs of the marine alkaloid makaluvamine, methoxy substitutions generally led to a slight decrease in antiproliferative activity researchgate.net. Conversely, in other molecular contexts, the introduction of a methoxy group has been shown to enhance biological effects. For example, in a study of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, compounds with methoxy groups, particularly in combination with hydroxyl groups on the phenyl ring, exhibited significant tyrosinase inhibitory activity mdpi.com.

The specific placement of the methoxy group at the para-position (position 4) of the benzyl ring in this compound is noteworthy. This positioning can influence the electronic distribution of the entire benzyl moiety and its steric interaction with biological targets. Comparative studies of analogs with the methoxy group at different positions (ortho- or meta-) or its replacement with other substituents (e.g., hydroxyl, halo, or alkyl groups) are essential to fully elucidate its specific contribution to the biological mechanism. While direct comparative data for this compound is limited, the differential activities observed in related isoxazole series underscore the critical role of such substitutions.

Role of Amine Functionality in Biological Interactions

The primary amine group at the 5-position of the isoxazole ring is a key determinant of the biological activity of this compound. This functional group can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental for the recognition and binding of a ligand to its biological target, be it a receptor or an enzyme.

A review of various isoxazole derivatives highlights that the substitution pattern on the isoxazole ring, including the presence of an amino group, is critical for their diverse pharmacological activities nih.gov. In many instances, the amino group acts as a crucial pharmacophore. For example, in a series of 5-amino isoxazole derivatives, the amino group was essential for their observed carbonic anhydrase inhibitory properties nih.gov.

Studies on other heterocyclic compounds also emphasize the importance of the amine functionality. For instance, in a series of 4,5-aminoglycoside antibiotics, a 5”-amino modification was found to result in parent-like activity, though it reduced selectivity in some cases, highlighting the nuanced role of the amino group's position and electronic environment nih.gov. While these examples are from different classes of compounds, they underscore the general principle that an appropriately positioned amino group is often a linchpin for potent and selective biological activity.

To definitively map the role of the amine functionality in this compound, comparative in vitro studies with analogs where the 5-amino group is absent, shifted to another position on the isoxazole ring, or replaced by other functional groups (e.g., a hydroxyl or nitro group) would be highly informative.

Vii. Advanced Analytical Methodologies for Isoxazole Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal details about their atomic composition and bonding.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a hypothetical analysis of 3-(4-methoxybenzyl)isoxazol-5-amine , one would expect to observe distinct signals in the ¹H and ¹³C NMR spectra corresponding to each unique proton and carbon atom.

¹H NMR: Expected signals would include those for the primary amine (-NH₂) protons, the isoxazole (B147169) ring proton, the benzylic methylene (B1212753) (-CH₂) protons, the aromatic protons of the methoxyphenyl group (appearing as two distinct doublets), and the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts (δ) and coupling constants (J) would be critical for confirming the connectivity.

¹³C NMR: The spectrum would show distinct peaks for each carbon atom, including the two carbons of the isoxazole ring, the benzylic carbon, the carbons of the aromatic ring (including the methoxy-substituted carbon), and the methoxy carbon itself.

While specific data is unavailable for the title compound, studies on related structures like N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin show characteristic signals for the methoxy group (δ = 3.81 ppm) and aromatic protons (δ = 7.02-8.34 ppm). mdpi.com Similarly, derivatives of 3-(4-methoxyphenyl)isoxazol-5-amine (B1351383) have been characterized, providing a reference for the expected chemical shifts of the core structure. rsc.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the presence of specific functional groups.

For This compound , the IR spectrum would be expected to display characteristic absorption bands confirming its key functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Primary Amine (N-H) | 3400-3250 (typically two bands) | Stretch |

| Primary Amine (N-H) | 1650-1580 | Bend |

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H (benzyl) | ~2950-2850 | Stretch |

| C=N (isoxazole ring) | ~1650-1550 | Stretch |

| C-O (ether) | ~1250-1020 (asymmetric & symmetric) | Stretch |

Table 1: Predicted IR Absorption Bands for this compound.

These predictions are based on established ranges for functional groups. orgchemboulder.com For comparison, a related derivative, 3-((4-methoxyphenyl)isoxazol-5-yl)methyl)benzo[d]thiazol-2-amine, shows prominent peaks at 2930 (C-H), 1608 (C=N/C=C), 1532, 1458, and 1252 (C-O) cm⁻¹. rsc.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular weight of This compound (C₁₁H₁₂N₂O₂) is 204.23 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI-MS): This technique, often coupled with Gas Chromatography (GC-MS), would likely show a molecular ion peak ([M]⁺) at m/z = 204. Key fragmentation patterns would be expected from the cleavage of the benzyl (B1604629) group, loss of the methoxy group, or fragmentation of the isoxazole ring.

Electrospray Ionization (ESI-MS): This softer ionization technique, typically used with Liquid Chromatography (LC-MS), is ideal for polar molecules. It would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z = 205.1. Tandem MS (MS/MS) experiments on this ion would be used to confirm the structure through controlled fragmentation. mdpi.comrsc.org

Analytical laboratories frequently use LC-MS and GC-MS to analyze novel compounds and their metabolites in various matrices. mdpi.comrsc.org

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

To perform this analysis on This compound , a high-quality single crystal would first need to be grown. The subsequent crystallographic analysis would provide invaluable data. While no crystal structure exists for the title compound, analyses of related isoxazoles have been published. For instance, the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was solved in the triclinic space group P-1, confirming its molecular connectivity and revealing intermolecular hydrogen bonding. mdpi.com Similarly, crystal data for a Schiff-base product of 5-amino-3,4-dimethylisoxazole (B17700) provided precise bond angles and torsion angles. nih.govresearchgate.net This type of data is crucial for understanding the molecule's conformation and packing in the solid state.

Chromatographic Techniques for Compound Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in isoxazole research for purifying synthesized compounds and analyzing their purity.

Column Chromatography: This is the standard method for purifying reaction products. For isoxazole derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from starting materials and byproducts. rsc.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a silica-coated plate, which is then developed in a solvent chamber.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A reversed-phase C18 column is often employed with a mobile phase such as a methanol/water or acetonitrile/water mixture. nih.gov The compound's retention time and peak purity are used to assess its quality.

Viii. Future Research Directions and Emerging Trends in Isoxazole Chemistry

Development of Novel Synthetic Methodologies for Diversification

The synthesis of isoxazole (B147169) derivatives is a well-established field, with methods like 1,3-dipolar cycloaddition of nitrile oxides and alkynes being fundamental. nih.govorganic-chemistry.org However, the demand for molecular diversity to populate screening libraries and optimize lead compounds necessitates the continuous development of novel synthetic strategies. researchgate.netrsc.org

Future efforts will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents like water or deep eutectic solvents, and catalyst-free or ultrasound-assisted reactions are gaining traction to improve the sustainability of isoxazole synthesis. nih.govnih.gov

Regioselective Functionalization: Developing methods for the precise and selective introduction of functional groups at specific positions of the isoxazole ring is crucial. nih.govrsc.org This allows for fine-tuning of the molecule's properties. Methodologies like transition metal-catalyzed cross-coupling reactions and direct C-H functionalization are at the forefront of this endeavor. nih.gov

Flow Chemistry and Automation: The application of continuous flow synthesis and automated platforms can accelerate the production of isoxazole libraries, enabling high-throughput screening and rapid optimization of derivatives of 3-(4-Methoxybenzyl)isoxazol-5-amine. sarpublication.com

Click Chemistry: The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, offers an efficient and stereospecific route to complex isoxazole-containing hybrids.

A variety of synthetic routes have been developed for isoxazole derivatives, showcasing the versatility of this heterocyclic core.

| Synthetic Method | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and an alkyne or alkene. | Fundamental and widely used method. nih.gov |

| Copper(I)-Catalyzed Reactions | One-pot synthesis from in situ generated nitrile oxides and terminal acetylenes. | Convenient and regioselective. nih.gov |

| Ultrasound-Assisted Synthesis | Catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation. | Environmentally benign, high yields, shorter reaction times. nih.gov |

| [4+1] Cycloaddition | Reaction of isocyanides with α-haloketone oximes. | Yields 5-substituted aminoisoxazoles. nih.gov |

Exploration of New Biological Targets and Disease Areas

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.org For this compound, future research will likely explore its potential against a range of established and novel biological targets.

Enzyme Inhibition: A key area of investigation is the inhibitory activity of isoxazole compounds against various enzymes. For instance, 3-(4-Methoxyphenyl)isoxazol-5-amine (B1351383) is utilized in the preparation of primary mono- and bis-sulfonamides that act as inhibitors of human carbonic anhydrase (CA). chemicalbook.com The CA family of enzymes is implicated in several diseases, making this a significant therapeutic avenue. Other isoxazole derivatives have shown inhibitory activity against histone deacetylases (HDACs), sirtuins, and various kinases, all of which are important targets in cancer therapy. nih.govnih.gov

Receptor Modulation: Isoxazole-containing compounds have been developed as modulators for receptors such as the GABA-A receptor, which is relevant for neurological disorders like Alzheimer's disease. mdpi.com

Antimicrobial Activity: With the rise of antibiotic resistance, the development of new antimicrobial agents is critical. Isoxazole derivatives have shown promise as antibacterial and antifungal agents. nih.gov The evaluation of this compound and its derivatives against a panel of pathogenic microbes is a logical next step.

The diverse biological activities of isoxazole derivatives are highlighted by their performance in various in vitro assays.

| Isoxazole Derivative Type | Biological Target/Activity | Example Finding |

| Isoxazole-based sulfonamides | Carbonic Anhydrase (CA) Inhibition | AC2 and AC3 showed significant CA inhibition with IC50 values of 112.3 µM and 228.4 µM, respectively. acs.org |

| Isoxazole-isoxazole hybrids | GABA-A α5 Receptor Binding | Compounds 7a and 7b displayed high binding affinity with Ki values of 0.0085 µM and 0.039 µM. mdpi.com |

| Isoxazole-carboxamides | Anticancer (Melanoma) | Compound 2e was highly active against B16F1 melanoma cells with an IC50 of 0.079 µM. researchgate.net |

| Isoxazole-oxazole hybrids | Antibacterial (E. coli DNA gyrase) | Compound 16 showed an in vitro IC50 of 0.4 μM. mdpi.com |

Integration of Isoxazole Scaffolds with Other Bioactive Motifs (e.g., natural product hybrids)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to create compounds with enhanced potency, improved selectivity, or multi-target activity. mdpi.comck-surveying.com The integration of the this compound scaffold with other bioactive motifs represents a significant trend.

Natural Product Hybrids: Natural products are a rich source of biologically active compounds. nih.gov Hybridizing the isoxazole core with natural product fragments like those from curcumin, resveratrol, or various alkaloids can lead to novel derivatives with improved pharmacological profiles. ck-surveying.com This approach has been shown to enhance the anti-tumor and anti-pathogen activities of the parent molecules. ck-surveying.com

Heterocyclic Hybrids: The combination of the isoxazole ring with other heterocyclic systems such as oxazole, triazole, or quinone is a common strategy. symc.edu.cnmdpi.com These hybrid molecules can exhibit synergistic effects compared to the individual components. nih.gov For example, isoxazole-triazole hybrids have been investigated as new antibacterial agents.

Computational-Guided Design of Advanced Isoxazole Derivatives

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. acs.org For this compound, computational approaches can be pivotal.

Molecular Docking and Dynamics: These techniques can be used to predict the binding mode of isoxazole derivatives to their biological targets, helping to elucidate structure-activity relationships (SAR). acs.org This understanding can guide the rational design of more potent and selective inhibitors.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed to identify the key chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, optimized geometry, and spectroscopic signatures of new isoxazole derivatives, providing valuable insights that complement experimental data. mdpi.comresearchgate.netepstem.net

Strategies for Improved Selectivity and Efficacy

A major challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects and toxicity. For isoxazole-based therapeutics, several strategies are being pursued to enhance selectivity and efficacy.

Structure-Based Drug Design: By understanding the three-dimensional structure of the target protein, often through X-ray crystallography, it is possible to design isoxazole derivatives that fit precisely into the binding site, thereby increasing both potency and selectivity. nih.gov

Targeted Drug Delivery: The incorporation of isoxazole derivatives into nanotechnology-based delivery systems, such as nano-emulgels, can improve their solubility, permeability, and accumulation at the target site, leading to enhanced efficacy and reduced systemic side effects. researchgate.netnih.gov

Pharmacokinetic Optimization: Modifications to the isoxazole scaffold can be made to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for achieving the desired therapeutic effect in vivo. symc.edu.cnrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxybenzyl)isoxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiourea analogues can react with halogenated intermediates under acidic conditions to form isoxazole derivatives. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. X-ray crystallography and NMR are critical for confirming regioselectivity and structural integrity .

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Structural validation relies on:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond distances of ~1.35 Å in the isoxazole ring) .

- NMR spectroscopy : Distinct signals for the methoxy group (~δ 3.8 ppm in H NMR) and aromatic protons (~δ 6.9–7.3 ppm) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 190.20 for CHNO) verify purity .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage at –20°C in amber glass vials under inert gas (argon/nitrogen) is recommended. Stability tests using HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives of this compound?

- Methodological Answer : Chiral catalysts like spirocyclic phosphoric acids (e.g., CPA-1) achieve enantioselectivity (80–86% ee) in reactions with pyrrole carboxylates. Key parameters include:

- Catalyst loading (5–10 mol%).

- Solvent choice (toluene or dichloromethane).

- Temperature control (0–25°C) to minimize racemization .

Q. How does this compound exhibit pharmacological activity, and what assays are used to validate this?

- Methodological Answer : The compound shows antitubercular (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) and antitubulin activity (IC = 3.2 µM in sea urchin embryo assays). Assays include:

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).

- Enzyme inhibition : Tubulin polymerization assays with colchicine as a control .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Docking studies : Molecular docking with Autodock Vina identifies interactions with tubulin’s colchicine-binding site (binding energy ≤ –8.5 kcal/mol).

- SAR libraries : Systematic substitution of the methoxy group with halogens or electron-withdrawing groups (e.g., –NO) improves potency. For example, 3-(4-Nitrobenzyl) analogues show 2.5-fold higher antitubercular activity .

Q. How can conflicting data on biological activity between studies be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC values) arise from assay conditions. Standardization steps include:

- Consistent cell lines/passage numbers .

- Normalization to reference compounds (e.g., paclitaxel for tubulin assays).

- Dose-response curves with ≥3 technical replicates .

Q. What biotransformation pathways are predicted for this compound in pharmacokinetic studies?

- Methodological Answer : In silico metabolism prediction (e.g., using SwissADME) suggests:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。